N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide
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Overview
Description
N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, a sulfamoyl group, and a benzamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a strong acid catalyst.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Benzamide Formation: The final step involves the formation of the benzamide structure through an amidation reaction between the amine group and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides or cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclobutyl and sulfamoyl groups in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research might focus on its potential anti-inflammatory or anticancer properties. The presence of the sulfamoyl group suggests it could inhibit certain enzymes or signaling pathways involved in disease processes.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group might inhibit enzyme function by mimicking the natural substrate, while the benzamide structure could facilitate binding to specific protein sites.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-3-nitrobenzamide
- N-(3-ethoxyphenyl)-5-sulfamoylbenzamide
- N-(3-methoxycyclobutyl)-5-[(4-methoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide
Uniqueness
N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide is unique due to the combination of its cyclobutyl ring and sulfamoyl group, which are less common in similar compounds. This structural uniqueness could result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-5-29-19-10-8-17(9-11-19)24-31(27,28)21-12-7-16(3)22(15-21)23(26)25(4)18-13-20(14-18)30-6-2/h7-12,15,18,20,24H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRTJIUOLQAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N(C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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